Cas no 104-03-0 (4-Nitrophenylacetic acid)

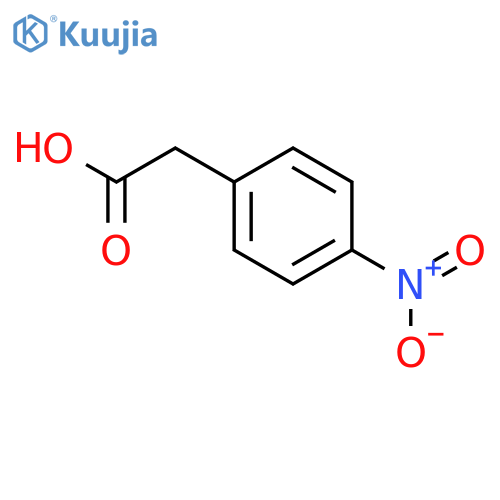

4-Nitrophenylacetic acid structure

商品名:4-Nitrophenylacetic acid

4-Nitrophenylacetic acid 化学的及び物理的性質

名前と識別子

-

- 4-Nitrophenylacetic acid

- p-Nitrophenylacetic acid

- RARECHEM AL BO 0237

- NITROPHENYLACETIC ACID(4-)

- (p-Nitophenyl)aceticacid

- (p-nitrophenyl)-aceticaci

- 2-(p-nitrophenyl)aceticacid

- 4-nitro-benzeneaceticaci

- 4-Nitrophenylessigsαure

- (4-Nitrophenyl)acetic Acid

- 2-(4-Nitrophenyl)acetic acid

- 4-Nitrobenzencacetic Acid

- 4-NITRO-A-TOLUIC ACID

- 4-Nitrobenzencacetic

- 4-Nitrobenzeneacetic acid

- 4-Nitrophenylacetic

- 4-Nitrophenylacid acid

- para-nitrophenyl acetic acid

- para-nitrophenylethanoic acid

- p-Nitro-α-toluicacid

- -Nitro-a-toluic acid

- Nitrophenylacetic aci

- LABOTEST-BB LT00032156

- Benzeneacetic acid, 4-nitro-

- 2-(p-Nitrophenyl)acetic acid

- 4-nitrophenylacetate

- 4-nitrophenylaceticacid

- Acetic acid, (p-nitrophenyl)-

- (p-Nitrophenyl)acetic acid

- [4-Nitrophenyl]acetic acid

- KLB4P626RE

- (4-Nitro-phenyl)-acetic acid

- YBADLXQNJCMBKR-UHFFFAOYSA-N

- NSC-5398

- NSC 5398

- Oprea1_127303

- SCHEMBL13941612

- 4-Nitrophenylaetic acid

- SCHEMBL76204

- AI3-15093

- AM20060474

- DB07331

- EN300-20166

- Z104477118

- s12333

- (4-nitrophenyl)-acetic acid

- 4-Nitrophenylacetic acid, ReagentPlus(R), 99%

- BB 0244245

- 104-03-0

- CCRIS 2338

- EINECS 203-168-5

- 4-nitrophenyl acetic acid

- DTXSID6059289

- CS-D1370

- NS00041354

- AKOS040744590

- UNII-KLB4P626RE

- (p-nitrophenyl) acetic acid

- NSC5398

- SR-01000631614-1

- p-nitrophenyl acetic acid

- 4-Nitrophenylacetate acid

- CHEBI:40443

- STR00634

- AE-641/02392058

- P-NITRO-.ALPHA.-TOLUIC ACID

- CCG-41548

- 4-NITROPHENYLACETIC ACID [MI]

- InChI=1/C8H7NO4/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,10,11

- SY001731

- 4-nitro-Benzeneacetic acid,

- MFCD00007383

- N0227

- 1ajn

- BDBM237235

- AKOS000104752

- FT-0619270

- W-108829

- 4-Nitrophenylacetic acid, Vetec(TM) reagent grade, 98%

- Q27096559

- AC-2513

- HMS3604G17

- F2191-0048

- BBL012452

- STK054869

- acetic acid, 2-(4-nitrophenyl)-

- (pNitrophenyl)acetic acid

- 2(pNitrophenyl)acetic acid

- (4Nitrophenyl)acetic acid

- FN64699

- Benzeneacetic acid, 4nitro

- 4Nitrobenzeneacetic acid

- 203-168-5

- 4nitrophenylacetic acid

- Acetic acid, (pnitrophenyl)

- DTXCID8032837

- p-nitro-alpha-toluic acid

-

- MDL: MFCD00007383

- インチ: 1S/C8H7NO4/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,10,11)

- InChIKey: YBADLXQNJCMBKR-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-])=O

- BRN: 1911801

計算された属性

- せいみつぶんしりょう: 181.03800

- どういたいしつりょう: 181.038

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 83.1

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 淡黄色針状結晶

- 密度みつど: 1.4283 (rough estimate)

- ゆうかいてん: 150-155 °C (lit.)

- ふってん: 314.24°C (rough estimate)

- フラッシュポイント: 171.6℃

- 屈折率: 1.5468 (estimate)

- すいようせい: びようようせい

- PSA: 83.12000

- LogP: 1.74510

- マーカー: 6621

- 酸性度係数(pKa): 3.85(at 25℃)

- ようかいせい: 熱湯、エタノール、ベンゼンに溶け、冷水に微溶解する。

4-Nitrophenylacetic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:UN 3077 9 / PGIII

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36-S37/39

- RTECS番号:AJ1130010

-

危険物標識:

- TSCA:Yes

- リスク用語:R36/37/38

- セキュリティ用語:S26;S37/39

- ちょぞうじょうけん:Store at room temperature

4-Nitrophenylacetic acid 税関データ

- 税関コード:29163900

- 税関データ:

中国税関コード:

2916399090概要:

29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

要約:

29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-Nitrophenylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20166-1.0g |

2-(4-nitrophenyl)acetic acid |

104-03-0 | 95.0% | 1.0g |

$26.0 | 2025-03-21 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015368-25g |

4-Nitrophenylacetic acid |

104-03-0 | 98% | 25g |

¥29 | 2023-09-11 | |

| TRC | N497025-100g |

(4-Nitrophenyl)acetic Acid |

104-03-0 | 100g |

$287.00 | 2023-05-17 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15901-100g |

4-Nitrophenylacetic acid, 98% |

104-03-0 | 98% | 100g |

¥704.00 | 2023-03-15 | |

| Enamine | EN300-20166-0.1g |

2-(4-nitrophenyl)acetic acid |

104-03-0 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| Life Chemicals | F2191-0048-1g |

4-Nitrophenylacetic acid |

104-03-0 | 95%+ | 1g |

$21.0 | 2023-09-06 | |

| eNovation Chemicals LLC | D780923-500g |

4-Nitrophenylacetic Acid |

104-03-0 | 98% | 500g |

$115 | 2023-08-31 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N91500-500g |

4-Nitrobenzeneacetic acid |

104-03-0 | 500g |

¥386.0 | 2021-09-08 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015368-500g |

4-Nitrophenylacetic acid |

104-03-0 | 98% | 500g |

¥349 | 2023-09-11 | |

| Chemenu | CM247461-500g |

4-Nitrophenylacetic acid |

104-03-0 | 95+% | 500g |

$215 | 2022-06-14 |

4-Nitrophenylacetic acid サプライヤー

atkchemica

ゴールドメンバー

(CAS:104-03-0)4-Nitrophenylacetic acid

注文番号:CL18568

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:41

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:104-03-0)4-硝基苯乙酸

注文番号:LE2468960

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:39

価格 ($):discuss personally

4-Nitrophenylacetic acid 関連文献

-

Luning Chen,Xibo Zhang,Jinhong Zhou,Zhaoxiong Xie,Qin Kuang,Lansun Zheng Nanoscale 2019 11 3292

-

2. Biosynthesis of the antibiotic obafluorin from D-[U-13C]glucose and p-aminophenylalanine in Pseudomonas fluorescensRichard B. Herbert,Andrew R. Knaggs J. Chem. Soc. Perkin Trans. 1 1992 103

-

Wen-Ren Li,Nai-Mu Hsu,Hsueh-Hsuan Chou,Sung Tsai Lin and,Yu-Sheng Lin recyclable linker for combinatorial solid phase synthesis. Wen-Ren Li Nai-Mu Hsu Hsueh-Hsuan Chou Sung Tsai Lin and Yu-Sheng Lin Chem. Commun. 2000 401

-

4. Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanismRamamurthy Chandrasekar,Nagaswami Venkatasubramanian J. Chem. Soc. Perkin Trans. 2 1982 1625

-

5. NotesS. F. A. Kettle,P. B. D. de la Mare,J. S. Lomas,H. A. Pacini,A. E. Pavlath,J. L. Cotter,P. H. Gore,J. A. Hoskins,B. Wladislaw,A. Giora,J. D. Miller,R. H. Prince,I. M. Keen,D. G. Tuck,B. D. Faithful,E. Haslam,J. E. Marriott,G. B. Gill,Gareth H. Williams,C. C. Barker,G. Hallas,M. N. Thornber,D. A. Crombie,S. Shaw,C. W. Bird,E. W. Colvin,W. Parker,Ellis K. Fields,J. Leslie,D. Hamer,G. Hallas,I. M. Downie,G. Morris,A. K. Hiscock,J. S. Whitehurst,M. Green,A. E. Tipping,T. van Es,B. Staskun,Walter S. Trahanovsky,L. Brewster Young,P. A. Bristow,M. Khowaja,J. G. Tillett,A. Fischer,R. E. J. Hutchinson,R. D. Topsom,W. Carruthers,D. A. M. Watkins,J. A. Knight,John C. Roberts,J. G. Underwood J. Chem. Soc. 1965 5737

104-03-0 (4-Nitrophenylacetic acid) 関連製品

- 19910-33-9(2-(4-Nitrophenyl)propionic acid)

- 89278-25-1(4-Nitro-1-naphthaleneacetic Acid)

- 116435-82-6(2-(4-amino-3-nitrophenyl)acetic acid)

- 1877-73-2(2-(3-nitrophenyl)acetic acid)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:104-03-0)4-Nitrophenylacetic acid

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:104-03-0)4-Nitrophenylacetic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ